3|A-Glycocholic Acid-d5
CAS No.:
Cat. No.: VC16666254
Molecular Formula: C26H43NO6
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H43NO6 |
|---|---|
| Molecular Weight | 470.7 g/mol |
| IUPAC Name | 2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16+,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D |
| Standard InChI Key | RFDAIACWWDREDC-NEESFDPTSA-N |
| Isomeric SMILES | [2H][C@@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O |
| Canonical SMILES | CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Introduction
Chemical Structure and Isotopic Labeling
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.7 g/mol |
| Purity | >95% (HPLC) |
| Isotopic Enrichment | ≥98% deuterium at specified positions |
| Solubility | Soluble in methanol, dimethyl sulfoxide |
The compound’s solubility in polar organic solvents facilitates its use in in vitro assays and analytical workflows.
Synthesis and Isotopic Incorporation
Synthetic Pathway
The synthesis of 3|A-Glycocholic Acid-d5 involves a multi-step process derived from cholic acid. A representative method includes:
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Mixed Anhydride Formation: Cholic acid reacts with ethyl chloroformate in the presence of a base to form a mixed anhydride intermediate.
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Aminolysis: The anhydride undergoes aminolysis with a glycine ester, introducing the glycine moiety.
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Deuterium Exchange: Deuterium atoms are incorporated via acid-catalyzed exchange reactions at specific carbon positions, ensuring minimal disruption to the steroid backbone.
Quality Control
High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and isotopic enrichment. Batch-to-batch consistency is critical for reproducible research outcomes, particularly in pharmacokinetic studies .
Applications in Biomedical Research
Metabolic Pathway Analysis
3|A-Glycocholic Acid-d5 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous bile acids. Its deuterated structure eliminates signal overlap with non-labeled analogs, enabling precise measurement of bile acid pools in biological samples . For example, in studies of enterohepatic circulation, the compound has been used to track bile acid reabsorption efficiency in rodent models, revealing disruptions in metabolic disorders like cholestasis.
Lipid Metabolism and Disease Biomarkers
Alterations in bile acid profiles are linked to metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). 3|A-Glycocholic Acid-d5 facilitates the identification of diagnostic biomarkers by allowing researchers to distinguish between dietary and de novo synthesized bile acids. Recent studies have shown elevated levels of glycine-conjugated bile acids in NAFLD patients, correlating with disease progression .
Pharmacokinetic Studies
In drug development, 3|A-Glycocholic Acid-d5 is used to study drug-bile acid interactions. For instance, co-administration with cholesterol-lowering agents has revealed competitive inhibition of bile acid transporters, informing dosage adjustments to minimize adverse effects .
Analytical Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS)
The compound’s deuterium atoms produce a mass shift detectable by high-resolution mass spectrometers. A typical LC-MS protocol involves:
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Sample Preparation: Solid-phase extraction of bile acids from serum or fecal samples.
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Chromatography: Reverse-phase C18 column with a gradient elution of methanol and ammonium acetate.
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Detection: Multiple reaction monitoring (MRM) targeting m/z 470.7 → 74.1 for 3|A-Glycocholic Acid-d5 and analogous transitions for endogenous analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Research Findings and Clinical Implications
Bile Acid Signaling Pathways
Bile acids, including 3|A-Glycocholic Acid-d5, activate nuclear receptors such as the farnesoid X receptor (FXR) and membrane-bound TGR5. FXR agonism downregulates hepatic gluconeogenesis, offering therapeutic avenues for type 2 diabetes. Preclinical studies using deuterated bile acids have elucidated tissue-specific receptor activation patterns, guiding the development of selective modulators .
Gut Microbiome Interactions
The gut microbiota metabolizes primary bile acids into secondary forms, influencing host metabolism. 3|A-Glycocholic Acid-d5 has been utilized to trace microbial deconjugation and dehydroxylation activities, identifying Clostridium scindens as a key player in bile acid transformation. Dysbiosis-associated shifts in these pathways are implicated in inflammatory bowel disease .
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